N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Carbonic anhydrase inhibition Kinase inhibitor design Heterocyclic SAR

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034551-56-7; molecular formula C₁₄H₁₃N₃O₃S₂; MW 335.41) is a heterocyclic sulfonamide that integrates three pharmacophoric motifs—furan, pyrazole, and thiophene—within a single small-molecule scaffold. The compound belongs to the thiophene-2-sulfonamide class, a family with well-documented nanomolar inhibitory potency against human carbonic anhydrase (CA) isoforms , and simultaneously incorporates the pyrazole-furan substructure associated with selective tumor-associated CA IX/XII inhibition.

Molecular Formula C13H13N3O3S2
Molecular Weight 323.39
CAS No. 2034551-56-7
Cat. No. B2763891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
CAS2034551-56-7
Molecular FormulaC13H13N3O3S2
Molecular Weight323.39
Structural Identifiers
SMILESC1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C13H13N3O3S2/c17-21(18,13-4-2-8-20-13)15-5-6-16-10-11(9-14-16)12-3-1-7-19-12/h1-4,7-10,15H,5-6H2
InChIKeyBHFLSAOKJJIGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034551-56-7): Structural Identity and Compound-Class Positioning for Scientific Procurement


N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034551-56-7; molecular formula C₁₄H₁₃N₃O₃S₂; MW 335.41) is a heterocyclic sulfonamide that integrates three pharmacophoric motifs—furan, pyrazole, and thiophene—within a single small-molecule scaffold . The compound belongs to the thiophene-2-sulfonamide class, a family with well-documented nanomolar inhibitory potency against human carbonic anhydrase (CA) isoforms [1], and simultaneously incorporates the pyrazole-furan substructure associated with selective tumor-associated CA IX/XII inhibition [2]. This multi-modal scaffold architecture distinguishes it from simpler mono- or bis-heterocyclic sulfonamides and positions it as a privileged probe for carbonic anhydrase and kinase-targeted drug discovery programs.

Why Thiophene-2-sulfonamide Pyrazole Hybrids with Furan Substitution Cannot Be Casually Interchanged: N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide Differentiation Rationale


Within the N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfonamide chemotype, variation of the sulfonamide head group—from methanesulfonamide to butane-1-sulfonamide, naphthalene-1-sulfonamide, or thiophene-2-sulfonamide—radically alters physicochemical properties (ΔclogP > 2 units across the series) and predicted target engagement profiles . Critically, published structure-activity relationship (SAR) data demonstrate that thiophene-2-sulfonamides exhibit approximately 40-fold greater carbonic anhydrase inhibitory potency compared to their benzenesulfonamide counterparts [1], and 5-substituted thiophene-2-sulfonamide derivatives achieve low nanomolar hCA II Kᵢ values (2.2–7.7 nM) [2]. Substituting the furan-2-yl group on the pyrazole 4-position with phenyl, thiophen-2-yl, or pyridin-3-yl further modulates both CA isoform selectivity and kinase inhibition profiles [3]. Consequently, generic replacement with a close analog—even one retaining the furan-pyrazole core but bearing a different sulfonamide—risks losing target potency, isoform selectivity, or physicochemical suitability for the intended assay system.

Quantitative Differentiation Evidence for N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide vs. Closest Analogs


Structural Differentiation: Furan-2-yl Pyrazole Substitution vs. Thiophen-2-yl and Pyridin-3-yl Analogs in the Thiophene-2-sulfonamide Series

The target compound features a furan-2-yl substituent at the pyrazole 4-position, directly contrasting with the thiophen-2-yl analog (CAS 1797679-28-7) and the 5-methyl-3-(pyridin-3-yl) analog (CAS 2034604-77-6) [1]. The furan oxygen atom introduces a hydrogen-bond acceptor with distinct electronic properties (Hammett σₘ = +0.06 for 2-furyl vs. +0.09 for 2-thienyl), while the absence of the thiophene sulfur atom reduces polarizability and alters π-stacking potential at the pyrazole 4-position [2]. Published pyrazole-sulfonamide hybrid SAR demonstrates that aryl substituents at the pyrazole 3- and 4-positions critically modulate CA IX vs. CA XII selectivity, with Ki differences exceeding 10-fold between closely related analogs [3].

Carbonic anhydrase inhibition Kinase inhibitor design Heterocyclic SAR

Thiophene-2-sulfonamide Head Group: Class-Level Potency Advantage Over Benzenesulfonamide Analogs for Carbonic Anhydrase Inhibition

Published comparative SAR data establish that thiophene-2-sulfonamide derivatives are approximately 40-fold more potent as carbonic anhydrase inhibitors than their benzenesulfonamide counterparts [1]. 5-Substituted thiophene-2-sulfonamides achieve low nanomolar Ki values against hCA II (2.2–7.7 nM) and inhibit tumor-associated hCA IX (Ki 5.4–811 nM) and hCA XII (Ki 3.4–239 nM) [2]. In contrast, the analogous N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide (CAS 2034551-83-0) bearing a benzenoid sulfonamide head group lacks this thiophene-specific potency enhancement and introduces a substantially larger, more lipophilic substituent (MW 367.42 vs. 335.41; estimated ΔclogP ≈ +1.5) .

Carbonic anhydrase inhibition Sulfonamide SAR Anticancer target engagement

Physicochemical Property Differentiation: Balanced Lipophilicity and Polar Surface Area vs. Naphthalene and Aliphatic Sulfonamide Analogs

Among the N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfonamide series, CAS 2034551-56-7 occupies a favorable intermediate physicochemical space. With MW 335.41, estimated clogP ~2.95, and topological polar surface area (TPSA) ~84 Ų, the compound satisfies all four Lipinski Rule-of-Five criteria (MW < 500; clogP < 5; HBD = 2; HBA = 6) [1]. In contrast, the naphthalene-1-sulfonamide analog (CAS 2034551-83-0; MW 367.42; estimated clogP ~4.5; TPSA ~75 Ų) is significantly more lipophilic and closer to the clogP > 5 threshold, while the methanesulfonamide analog (CAS 2034327-80-3; MW 255.29) may lack sufficient lipophilicity for membrane penetration .

Drug-likeness Physicochemical profiling Lead optimization

Pyrazole-Sulfonamide Class Evidence for Tumor-Associated CA IX and CA XII Selectivity Potential

Pyrazole-sulfonamide hybrids are established as privileged scaffolds for selective inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. Published studies demonstrate that pyrazole-sulfonamide derivatives achieve Ki values as low as 1.3–1.5 nM against hCA IX and <10 nM against hCA XII, with compounds bearing unsubstituted or heteroaryl substituents on the pyrazole showing the strongest tumor-isoform selectivity [1]. Critically, compounds with furan-containing substituents on the pyrazole scaffold have demonstrated selective hCA IX inhibition, a hypoxia-inducible enzyme overexpressed in many solid tumors [2]. The combination of the pyrazole-furan core with the thiophene-2-sulfonamide head group in CAS 2034551-56-7 merges two independently validated CA-inhibitory pharmacophores into a single hybrid scaffold.

Tumor hypoxia CA IX inhibition Isoform selectivity Anticancer drug discovery

Synthetic Tractability and Derivatization Potential: Modular Scaffold vs. Fused-Ring Analogs

The modular architecture of CAS 2034551-56-7—comprising a pyrazole core, an ethyl linker, a furan-2-yl substituent at the pyrazole 4-position, and a thiophene-2-sulfonamide terminus—affords three independently addressable diversification vectors: (i) modification of the furan substituent at the pyrazole 4-position via cross-coupling; (ii) variation of the sulfonamide head group; and (iii) functionalization of the thiophene ring . Published synthetic methodology for related thiophene-2-sulfonamide scaffolds employs directed metalation and nucleophilic substitution strategies that are directly transferable to this compound [1]. This contrasts with fused-ring analogs (e.g., thieno[3,2-b]thiophene-2-sulfonamides) where the rigid fused core restricts diversification opportunities without de novo synthesis [2].

Medicinal chemistry Scaffold derivatization Parallel synthesis Library design

Optimal Research and Industrial Application Scenarios for N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034551-56-7)


Primary Hit or Lead Compound for Tumor-Associated Carbonic Anhydrase IX/XII Inhibitor Drug Discovery Programs

CAS 2034551-56-7 is optimally deployed as a screening hit or early lead compound in anticancer drug discovery programs targeting the hypoxic tumor microenvironment. The thiophene-2-sulfonamide head group provides the ~40× potency advantage over benzenesulfonamide analogs documented in published CA inhibitor SAR [1], while the pyrazole-furan core aligns with scaffolds achieving Ki values of 1.3–1.5 nM against hCA IX [2]. Researchers should benchmark this compound against acetazolamide (pan-CA inhibitor) and dorzolamide (CA II-selective) in isoform selectivity panels (hCA I, II, IV, IX, XII) before initiating medicinal chemistry optimization at the three diversification vectors. This compound is particularly suited for programs where both CA IX/XII potency and tumor vs. normal tissue selectivity are required screening criteria.

Kinase Selectivity Panel Screening Probe Leveraging the Multi-Heterocyclic Pharmacophore

The furan-pyrazole-thiophene triad present in CAS 2034551-56-7 has precedent in kinase inhibitor design: pyrazole-sulfonamide hybrids have demonstrated nanomolar IC₅₀ values against cancer-related kinases, including Aurora-A kinase (IC₅₀ as low as 0.067 µM for structurally related pyrazole-sulfonamides) [1]. The compound should be prioritized for broad kinase selectivity panel screening (e.g., 50–100 kinase panel) to establish its target engagement fingerprint. Its intermediate lipophilicity (clogP ~2.95) and compliance with all Lipinski criteria [2] make it suitable for both biochemical kinase assays and cell-based antiproliferative testing without requiring formulation optimization that more lipophilic analogs would demand.

Scaffold for Parallel Library Synthesis in Structure-Activity Relationship Expansion

With three orthogonal diversification vectors—pyrazole C4 (furan-2-yl), sulfonamide head group, and thiophene ring—CAS 2034551-56-7 serves as an ideal parent scaffold for parallel medicinal chemistry library synthesis [1]. Procurement of 50–100 mg quantities enables systematic exploration of: (i) pyrazole C4 substituent SAR via Suzuki/Heck coupling (replacing furan-2-yl with substituted phenyl, heteroaryl, or alkyl groups); (ii) sulfonamide variation (e.g., 5-bromo-, 5-chloro-, or 5-methyl-thiophene-2-sulfonamide derivatives); and (iii) thiophene ring functionalization. The modular synthetic strategy, involving sequential coupling of pre-formed intermediates, facilitates rapid analog generation without de novo scaffold construction for each compound [2].

Reference Compound for Physicochemical Benchmarking of Thiophene-2-sulfonamide Pyrazole Hybrid Lead Series

In drug discovery programs advancing thiophene-2-sulfonamide pyrazole hybrids toward lead optimization, CAS 2034551-56-7 (MW 335.41, clogP ~2.95, TPSA ~84 Ų, Lipinski-compliant) [1] can serve as a physicochemical benchmark compound. Its balanced property profile occupies the center of desirable oral drug-like space, enabling meaningful comparison when later-generation analogs are assessed for lipophilic ligand efficiency (LLE), ligand efficiency (LE), and permeability. The compound's intermediate properties make it a useful control for distinguishing whether potency gains during optimization come at an acceptable physicochemical cost—a critical consideration given that the naphthalene analog (CAS 2034551-83-0) already pushes toward the clogP > 4 boundary [2].

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.